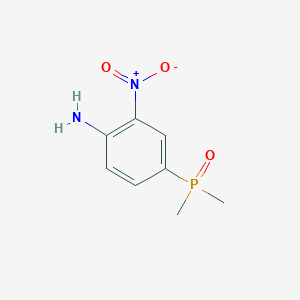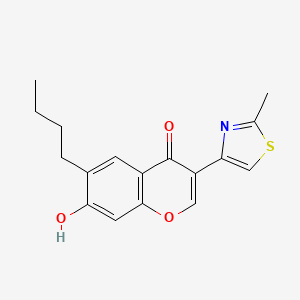
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thioether group, and an acetamide group . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Aplicaciones Científicas De Investigación
Cancer Research and Therapy
EAPB has been identified as a potential indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . The activation of AMPK has been associated with the inhibition of cell growth in several human breast cancer cell lines, making it a promising target for cancer therapy . EAPB derivatives could be developed as novel cancer therapeutics, particularly in precision medicine approaches targeting metabolic pathways in cancer cells.
Neuroprotective Agent Development
Compounds related to EAPB have been explored for their neuroprotective properties. Research indicates that piperazine derivatives may serve as potential neuroprotective and anti-neuroinflammatory agents, which could be beneficial in treating neurodegenerative diseases . EAPB’s structural framework could be utilized to design new compounds with enhanced efficacy in neuroprotection.
Antimicrobial and Antifungal Applications
Thiazole derivatives, which are structurally related to EAPB, have shown a wide range of biological activities, including antimicrobial and antifungal effects . EAPB could be a precursor or a scaffold for developing new antimicrobial drugs with lesser side effects, contributing to the fight against resistant strains of bacteria and fungi.
Kinase Inhibitor Synthesis
The piperazine moiety, a part of EAPB’s structure, is frequently used in the synthesis of kinase inhibitors . These inhibitors are crucial in regulating various cellular processes, and EAPB could be instrumental in the development of new drugs targeting specific kinases involved in diseases.
Receptor Modulator Research
Piperazine-containing compounds, like EAPB, are often employed as receptor modulators due to their ability to interact with target macromolecules . EAPB could be used to develop new receptor modulators that have therapeutic applications in conditions such as schizophrenia, hypertension, and allergies.
Pharmacokinetic Property Optimization
Due to its piperazine core, EAPB can be used to optimize the pharmacokinetic properties of drug molecules . Its incorporation into new compounds can enhance their solubility, stability, and overall bioavailability, which is a critical aspect of drug development.
Synthetic Methodology Research
EAPB can also contribute to the field of synthetic chemistry, where its piperazine ring can be utilized in various synthetic methodologies, such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, and reductive amination . This can lead to the discovery of more efficient synthetic routes for pharmaceutical compounds.
Precision Medicine
The diverse pharmacological properties of EAPB suggest its potential use in precision medicine, where drugs are tailored to individual genetic profiles . EAPB derivatives could be designed to target specific pathways in personalized treatment plans, improving the efficacy and reducing the side effects of treatments.
Propiedades
IUPAC Name |
ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGERWKYULREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2980113.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2980114.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2980115.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2980119.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)
![2-[(1-Ethylpyrazol-4-yl)-[(5-methylpyridin-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2980126.png)
![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2980135.png)
![(Z)-2-Cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2980136.png)